molecular formula C13H12O4 B1367238 Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate CAS No. 78917-44-9

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

Cat. No. B1367238
CAS RN: 78917-44-9
M. Wt: 232.23 g/mol
InChI Key: DBSJYHCDGBZOEP-UHFFFAOYSA-N
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Description

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a mixture of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one and piperidine, which is refluxed in ethanol overnight . The reaction mixture is then poured into ice .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include the refluxing of a mixture in ethanol . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds via chemical reactions .

Scientific Research Applications

Chemical Structure Analysis and Derivatives

Research on ethyl 3-(benzofuran-2-yl)-3-oxopropanoate includes investigations into its chemical structure and related compounds. Jian-xin Chen et al. (2010) identified enantiomeric neolignans related to ethyl 3-(benzofuran-2-yl)-3-oxopropanoate in Lobelia chinensis, using extensive spectroscopic analyses (Chen et al., 2010). Additionally, M. Mubarak et al. (2007) synthesized new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which were tested for anti-HIV activities (Mubarak et al., 2007).

Crystal Structure Investigations

Youness Boukharsa et al. (2015) focused on the crystal structure of a related compound, ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate, providing insights into molecular interactions and structural characteristics (Boukharsa et al., 2015).

Synthesis and Functionalization

Research also encompasses the synthesis and functionalization of ethyl 3-(benzofuran-2-yl)-3-oxopropanoate derivatives. Jin Zhang et al. (2017) explored photoinduced oxidative annulation processes involving these compounds, contributing to the development of functionalized polyheterocyclic structures (Zhang et al., 2017).

Potential in Drug Synthesis

The compound and its derivatives also hold potential in drug synthesis and biological applications. Eman M. Mohi El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines (El-Deen et al., 2016).

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran compounds with enhanced biological activities and the exploration of their potential applications in medicine .

properties

IUPAC Name

ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJYHCDGBZOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509587
Record name Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

CAS RN

78917-44-9
Record name Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

122 g of salicylaldehyde 1 and 350 g of potassium carbonate are dissolved in 2L of acetone. While stirring at room temperature, add slowly 165 g of ethyl 4-chloroacetoacetate 2 over a period of 2 hours. When addition is over, stir at reflux for another 4 hours. Cool to room temperature and filter. Wash the filtration cake with 0.5L of acetone. Evaporate the solvent.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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